Benzyl-PEG5-CH2CO2tBu

Descripción general

Descripción

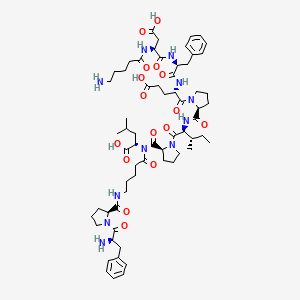

Benzyl-PEG5-CH2CO2tBu is a PEG linker with a benzyl and t-butyl protecting group . Both protecting groups are acid labile. The hydrophilic PEG linker increases the water solubility of the compound in aqueous media . It is reagent grade and used for research purposes .

Molecular Structure Analysis

The molecular formula of Benzyl-PEG5-CH2CO2tBu is C21H34O7 . It has a molecular weight of 398.5 g/mol . The molecule contains a total of 62 bond(s). There are 28 non-H bond(s), 7 multiple bond(s), 18 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), and 5 ether(s) (aliphatic) .Physical And Chemical Properties Analysis

Benzyl-PEG5-CH2CO2tBu has a molecular weight of 398.5 g/mol and a molecular formula of C21H34O7 . It is a PEG linker with a benzyl and t-butyl protecting group . Both protecting groups are acid labile, which means they can be removed under acidic conditions .Aplicaciones Científicas De Investigación

Catalytic Applications : Palladium NCN and CNC pincer complexes, related to Benzyl-PEG compounds, have shown exceptional activity as catalysts for aerobic oxidation in sustainable media like PEG-400. This process is significant for the oxidation of secondary benzyl alcohols and benzyl methylene compounds (Urgoitia et al., 2011).

Synthesis of Benzyl Phosphonates : A sustainable and efficient protocol for the synthesis of benzyl phosphonates using a catalytic system that includes PEG-400 has been developed. This method is particularly notable for its room temperature operation and avoidance of volatile or toxic solvents (Disale et al., 2016).

Phase Transfer Catalysis : Studies have explored the role of polyethylene glycol (PEG) as a phase transfer catalyst for solid–liquid reactions, like the synthesis of dibenzyl ether from benzyl chloride and benzyl alcohol. The use of PEG in this context has shown to enhance reaction rates significantly (Jin et al., 2003).

Drug Delivery Systems : Research into drug delivery systems has shown that PEG conjugates, including those similar to Benzyl-PEG compounds, are effective for solubilizing insoluble drugs and extending plasma circulating half-lives. This has been particularly relevant in the context of anticancer agents (Greenwald et al., 1999).

Polymeric Phase Transfer Catalysts : Novel magnetic dicationic ionic liquid polymeric phase transfer catalysts based on PEG have been developed. These are effective for nucleophilic substitution reactions of benzyl halides, offering high yields and pure product forms without the need for further purification (Godajdar & Ansari, 2015).

Oxidation of Benzylic Alcohols : The oxidative degradation of polyethylene glycol has been used to initiate the oxidation of benzylic alcohols to carbonyl compounds. This process is noteworthy for its environmental friendliness and cost-effectiveness (Wang et al., 2009).

Polymeric Modifiers for Metal Catalysts : Polyethylene glycol (PEG) has been used as a modifier in palladium metal catalysts for the hydrogenation of benzaldehydes. This modification by PEG enhances the catalytic activity and selectivity (Okamoto et al., 2010).

Mecanismo De Acción

Target of Action

Benzyl-PEG5-CH2CO2tBu is a PEG linker with a benzyl and t-butyl protecting group

Mode of Action

The benzyl and t-butyl protecting groups of Benzyl-PEG5-CH2CO2tBu are acid labile . This means they can be removed under acidic conditions, allowing the compound to interact with its targets.

Biochemical Pathways

It’s known that the hydrophilic peg linker increases the water solubility of the compound in aqueous media , which could influence various biochemical processes.

Pharmacokinetics

The hydrophilic peg linker is known to increase the water solubility of the compound , which could potentially enhance its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzyl-PEG5-CH2CO2tBu. For instance, the acid-labile protecting groups can be removed under acidic conditions , suggesting that the pH of the environment could influence the compound’s action.

Propiedades

IUPAC Name |

tert-butyl 2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O7/c1-21(2,3)28-20(22)18-27-16-14-25-12-10-23-9-11-24-13-15-26-17-19-7-5-4-6-8-19/h4-8H,9-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXLULCFEHFJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-PEG5-CH2CO2tBu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B605958.png)

![(4S)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B605959.png)